molecular formula C6H9NO4 B6282490 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 1888761-87-2

3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No. B6282490
CAS RN: 1888761-87-2
M. Wt: 159.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (DMOA) is a small molecule that has been studied extensively in recent years due to its potential applications in various scientific fields. It is a member of the oxazolidine family of compounds and is structurally related to the amino acid proline. DMOA is a versatile compound that can be used for a variety of purposes, including synthesis and research.

Scientific Research Applications

3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of polymers and other materials. Additionally, 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has been used in the study of enzyme kinetics and enzyme inhibition, as well as in the study of protein folding and protein-protein interactions.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is not well understood. However, it is believed that the molecule binds to certain proteins, which then leads to the inhibition of the protein’s activity. It is also believed that 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can act as an allosteric modulator, which means it can change the shape of a protein, thereby altering its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid are not fully understood. However, it has been shown to have some effects on various biological processes, such as protein folding and enzyme activity. Additionally, 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has been shown to have some antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily obtained compound, and it can be used in a variety of synthetic and research applications. Additionally, it is a relatively non-toxic compound and can be used in a variety of concentrations. However, there are some limitations to its use. For example, it is not soluble in water and therefore cannot be used in aqueous solutions. Additionally, it can be difficult to separate and purify from other compounds.

Future Directions

There are a number of potential future directions for the use of 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. For example, it could be used in the synthesis of new pharmaceuticals or in the development of new materials. Additionally, it could be used in the study of protein-protein interactions and enzyme inhibition, as well as in the study of protein folding and structure. Additionally, it could be used in the development of new antibacterial and antifungal agents. Finally, it could be used in the development of new synthetic methods and catalysts.

Synthesis Methods

3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can be synthesized using a number of different methods, including the reaction of dimethyl oxalate with an appropriate base in the presence of a catalyst. This reaction produces a mixture of the desired product and byproducts, which can then be separated and purified. Other methods of synthesis include the reaction of dimethyl oxalate with an amine, or the reaction of dimethyl oxalate with an alcohol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves the reaction of 3,4-dimethyl-2-oxo-1,3-oxazolidine with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3,4-dimethyl-2-oxo-1,3-oxazolidine", "Chloroacetic acid", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Add chloroacetic acid to a solution of 3,4-dimethyl-2-oxo-1,3-oxazolidine in a suitable solvent such as water or ethanol.", "Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture to initiate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.", "Collect the product by filtration and wash with water to obtain 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid." ] }

CAS RN

1888761-87-2

Product Name

3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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